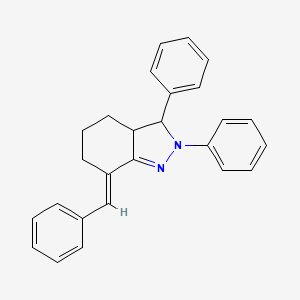
(7E)-7-benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a hexahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenyl-substituted hydrazines with cyclohexanone derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired level of purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (7E)-1-phenyl-7-(phenylmethylidene)-1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione
- (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets (7E)-2,3-DIPHENYL-7-(PHENYLMETHYLIDENE)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOLE apart from similar compounds is its unique hexahydroindazole core and the specific arrangement of phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(7E)-7-benzylidene-2,3-diphenyl-3a,4,5,6-tetrahydro-3H-indazole |
InChI |
InChI=1S/C26H24N2/c1-4-11-20(12-5-1)19-22-15-10-18-24-25(22)27-28(23-16-8-3-9-17-23)26(24)21-13-6-2-7-14-21/h1-9,11-14,16-17,19,24,26H,10,15,18H2/b22-19+ |
InChI Key |
ZOJBDGHYJINECO-ZBJSNUHESA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















